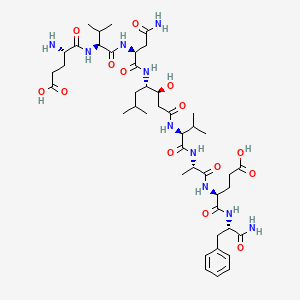
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 is a peptide that inhibits the interaction between the beta2 adrenergic receptor and its ligand . This peptide is composed of a sequence of amino acids: Glutamic acid (Glu), Valine (Val), Asparagine (Asn), Statine (Sta), Alanine (Ala), and Phenylalanine (Phe). It is a high-purity, nonpeptide inhibitor of the beta2 adrenergic receptor, making it useful for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions . The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this peptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support .
化学反应分析
Types of Reactions
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学研究应用
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
作用机制
The mechanism by which H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 exerts its effects involves inhibiting the interaction between the beta2 adrenergic receptor and its ligand . This inhibition occurs through the binding of the peptide to the receptor, preventing the ligand from activating the receptor. The molecular targets include the beta2 adrenergic receptor, and the pathways involved are those related to adrenergic signaling .
相似化合物的比较
Similar Compounds
H-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-OH: Another peptide with a similar sequence but includes additional amino acids.
Glu-Val-Asn-(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl-Ala-Glu-Phe: A variant with a different modification.
Uniqueness
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: is unique due to its specific sequence and its role as a high-purity, nonpeptide inhibitor of the beta2 adrenergic receptor . This specificity makes it particularly useful in research focused on adrenergic signaling and receptor interactions.
属性
分子式 |
C44H70N10O14 |
|---|---|
分子量 |
963.1 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H70N10O14/c1-21(2)17-28(50-42(66)30(19-32(46)56)52-44(68)37(23(5)6)54-40(64)26(45)13-15-34(58)59)31(55)20-33(57)53-36(22(3)4)43(67)48-24(7)39(63)49-27(14-16-35(60)61)41(65)51-29(38(47)62)18-25-11-9-8-10-12-25/h8-12,21-24,26-31,36-37,55H,13-20,45H2,1-7H3,(H2,46,56)(H2,47,62)(H,48,67)(H,49,63)(H,50,66)(H,51,65)(H,52,68)(H,53,57)(H,54,64)(H,58,59)(H,60,61)/t24-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
InChI 键 |
UEVJWCGGKBQXDV-TVZWHCCBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















